Home > Products > Screening Compounds P47017 > N-([2,3'-bipyridin]-5-ylmethyl)benzamide
N-([2,3'-bipyridin]-5-ylmethyl)benzamide - 2034478-33-4

N-([2,3'-bipyridin]-5-ylmethyl)benzamide

Catalog Number: EVT-2870333
CAS Number: 2034478-33-4
Molecular Formula: C18H15N3O
Molecular Weight: 289.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Compound Description: 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a potent and selective RORC2 inverse agonist. [] This molecule exhibits good metabolic stability, oral bioavailability, and effectively reduces IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration. []

Relevance: This compound, like N-([2,3'-bipyridin]-5-ylmethyl)benzamide, belongs to the benzamide class of compounds. Both share the core benzamide structure (C6H5-C(=O)NH-) as a key feature. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)benzamide

Compound Description: This compound is a benzodiazepine CCK antagonist synthesized using [14C] methyl iodide. []

Relevance: This compound, while possessing a benzodiazepine core, also features a benzamide moiety. This shared structural element links it to N-([2,3'-bipyridin]-5-ylmethyl)benzamide. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methylbenzamide

Compound Description: Similar to the previous compound, this is also a benzodiazepine CCK antagonist synthesized using [14C] methyl iodide. [] It features two [14C] methyl labels. []

Relevance: This compound is structurally similar to N-([2,3'-bipyridin]-5-ylmethyl)benzamide due to the presence of the benzamide group. Despite the additional benzodiazepine core and methylation, the shared benzamide moiety highlights a structural connection. []

(−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides

Compound Description: This series of compounds exhibits potent antidopaminergic properties, acting as inhibitors of [3H]spiperone binding in rat striatal membranes. [] They were synthesized through a regiospecific approach involving a dihydrooxazole intermediate. []

Relevance: These compounds are structurally related to N-([2,3'-bipyridin]-5-ylmethyl)benzamide as they belong to the benzamide class of compounds. They highlight modifications to the benzamide structure, particularly exploring substitutions at the 5-position and their impact on biological activity. []

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)benzamide-[carboxyl-14C]

Compound Description: This compound is a CCK-A antagonist synthesized using benzonitrile-[cyano-14C], featuring a [14C] label at the carboxyl group of the benzamide moiety. []

Relevance: Despite the presence of the benzodiazepine core, the shared benzamide moiety, particularly with the [14C] label at the carboxyl group, links this compound structurally to N-([2,3'-bipyridin]-5-ylmethyl)benzamide. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. [] It exhibits nanomolar affinity for rat and human recombinant and native OT receptors, demonstrating a much lower affinity for V1a, V1b, and V2 receptors. []

Relevance: This compound, despite possessing a complex structure with various substituents, retains the core benzamide structure. This shared feature, along with the presence of a pyridylmethyl group, creates a structural connection to N-([2,3'-bipyridin]-5-ylmethyl)benzamide. []

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides

Compound Description: This series of novel compounds was synthesized and characterized for their antiviral and anticancer properties. [, , ] Several compounds within this series exhibited potent inhibitory effects on tumor cell growth. [, , ]

Relevance: These compounds share the benzamide core structure with N-([2,3'-bipyridin]-5-ylmethyl)benzamide. [, , ] They demonstrate the versatility of the benzamide moiety in diverse pharmacological applications. [, , ]

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in cancer treatment. [] This impurity was identified during oxidative stress degradation studies of Venetoclax. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of Venetoclax N-oxide. [] Similar to VNO, understanding this impurity is crucial for ensuring drug safety and efficacy. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major nitro reduction metabolite of Venetoclax in humans, primarily formed by gut bacteria. []

Relevance: This compound, while containing a benzamide structure, is not directly related to N-([2,3'-bipyridin]-5-ylmethyl)benzamide. It highlights the diverse metabolic pathways involved in the breakdown of benzamide-containing drugs and provides insight into potential metabolic products that might arise from similar compounds. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax in humans, formed through enzymatic oxidation and cyclization reactions. [] It is primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4). []

Relevance: This compound, although structurally dissimilar to N-([2,3'-bipyridin]-5-ylmethyl)benzamide, shares the benzamide moiety and demonstrates the potential for complex metabolic transformations of benzamide-containing molecules. []

N-[5-(1-Cyano-2-furan-2-yl-vinyl)-[1.3.4]thiadiazol-2-yl]benzamide

Compound Description: This compound was identified through GC-MS analysis of Cyperus alternifolius L, a plant known for its various medicinal properties. []

Relevance: This compound shares the benzamide core structure with N-([2,3'-bipyridin]-5-ylmethyl)benzamide. [] The presence of this compound in a plant with medicinal properties suggests that the benzamide moiety may contribute to its biological activities.

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

Compound Description: ND7001 is a phosphodiesterase 2 (PDE2) inhibitor that increases basal and N-methyl-D-aspartate- or detaNONOate-stimulated cGMP in rat cerebral cortical neurons. [] It exhibits anxiolytic effects in mice. []

Relevance: This compound, although possessing a benzodiazepine core, shares the benzamide moiety with N-([2,3'-bipyridin]-5-ylmethyl)benzamide. [] It highlights the role of the benzamide group in the development of compounds with effects on the central nervous system. []

[Ir(ppy)2(PhOXD)] (ppy = 2-phenylpyridine, PhOXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

Compound Description: This iridium(III) complex exhibits green phosphorescence and is used in the fabrication of highly efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. []

Relevance: This complex features a benzamide moiety within its ligand structure, linking it to N-([2,3'-bipyridin]-5-ylmethyl)benzamide. [] It highlights the versatility of the benzamide group in diverse applications beyond traditional pharmaceuticals. []

[Ir(ppy)2(POXD)] (POXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)diphenylphosphinic amide)

Compound Description: Similar to the previous iridium(III) complex, this compound also exhibits green phosphorescence and is employed in highly efficient OLEDs. []

2-[(4(2,3-dichlorophenyl)piperazin-1-yl][naphthalen-1-yl]methyl)phenol (4e)

Compound Description: This compound was synthesized as part of a study investigating NPB [3-{(4(2,3-dichlorophenyl)piperazin-1-yl}{2-hydroxyphenyl)methyl}-N-cyclopentylbenzamide] analogs. [] It exhibits potent inhibitory effects on the viability of MCF-7 human mammary carcinoma cells. []

Relevance: While this compound does not contain a benzamide moiety, it is included in this list because it is part of a study focused on NPB analogs. NPB itself contains a benzamide core and is a structural analog of N-([2,3'-bipyridin]-5-ylmethyl)benzamide. The development of 4e and other NPB analogs highlights potential modifications to the benzamide structure that can lead to potent anti-cancer activity. []

N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide

Compound Description: This compound was synthesized via two different reaction pathways involving the formation of a five-membered ring through sulfur-nitrogen bond creation. []

Relevance: This compound shares the benzamide core structure with N-([2,3'-bipyridin]-5-ylmethyl)benzamide. [] Its synthesis highlights different strategies for incorporating the benzamide moiety into heterocyclic frameworks, potentially expanding the chemical space for developing novel benzamide-containing compounds.

N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dimethoxybenzamide

Compound Description: This compound is a potent dopamine D(3) receptor ligand with high selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. []

Relevance: This compound is structurally very similar to N-([2,3'-bipyridin]-5-ylmethyl)benzamide. It replaces the phenyl ring of the benzamide moiety with a 2,3-dimethoxyphenyl group. This highlights the impact of subtle structural changes on receptor affinity and selectivity, providing valuable insights for optimizing the pharmacological profile of benzamide-based ligands. []

N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxy-2-benzofurancarboxamide

Compound Description: This compound also demonstrates high affinity for the dopamine D(3) receptor, exceeding that of N-([2,3'-bipyridin]-5-ylmethyl)benzamide, and displays high selectivity over other dopamine receptor subtypes. [] It is also suitable for positron emission tomography (PET) due to its favorable lipophilicity properties and amenability to (11)C labeling. []

Relevance: This compound represents a significant structural modification of N-([2,3'-bipyridin]-5-ylmethyl)benzamide. It replaces the benzamide moiety with a 7-methoxy-2-benzofurancarboxamide group, showcasing a shift from a simple aromatic ring to a more complex heterocyclic system. [] This modification notably enhances D(3) receptor affinity and highlights the potential for exploring diverse heterocyclic replacements within the benzamide framework to optimize biological activity. []

Properties

CAS Number

2034478-33-4

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)benzamide

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide

Molecular Formula

C18H15N3O

Molecular Weight

289.338

InChI

InChI=1S/C18H15N3O/c22-18(15-5-2-1-3-6-15)21-12-14-8-9-17(20-11-14)16-7-4-10-19-13-16/h1-11,13H,12H2,(H,21,22)

InChI Key

GCLXYCFFHDQZIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.